2,3-Dimethoxy-5-methylbenzoic acid
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Overview
Description
2,3-Dimethoxy-5-methylbenzoic acid is an organic compound with the molecular formula C10H12O4 It is a derivative of benzoic acid, characterized by the presence of two methoxy groups (-OCH3) and a methyl group (-CH3) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethoxy-5-methylbenzoic acid typically involves the methylation of 2,3-dihydroxy-5-methylbenzoic acid. This can be achieved using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethoxy-5-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde, depending on the reducing agent used.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: 2,3-Dimethoxy-5-methylbenzoquinone.
Reduction: 2,3-Dimethoxy-5-methylbenzyl alcohol or 2,3-Dimethoxy-5-methylbenzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Dimethoxy-5-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound and its derivatives have been investigated for their antioxidant and antibacterial activities.
Industry: The compound is used in the synthesis of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dimethoxy-5-methylbenzoic acid and its derivatives often involves interactions with cellular components such as enzymes and receptors. For instance, its antioxidant activity is attributed to its ability to donate electrons and neutralize free radicals, thereby protecting cells from oxidative damage . The antibacterial activity may involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .
Comparison with Similar Compounds
2,3-Dimethoxybenzoic acid: Lacks the methyl group at the 5-position.
3,4-Dimethoxybenzoic acid: Has methoxy groups at the 3 and 4 positions instead of 2 and 3.
2,5-Dimethoxybenzoic acid: Has methoxy groups at the 2 and 5 positions.
Comparison: 2,3-Dimethoxy-5-methylbenzoic acid is unique due to the presence of both methoxy and methyl groups, which influence its chemical reactivity and biological activity. The position of these substituents on the benzene ring can significantly affect the compound’s properties, making it distinct from other dimethoxybenzoic acids .
Properties
CAS No. |
5653-56-5 |
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Molecular Formula |
C10H12O4 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
2,3-dimethoxy-5-methylbenzoic acid |
InChI |
InChI=1S/C10H12O4/c1-6-4-7(10(11)12)9(14-3)8(5-6)13-2/h4-5H,1-3H3,(H,11,12) |
InChI Key |
NFUVUXRXOOLKFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)OC)C(=O)O |
Origin of Product |
United States |
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